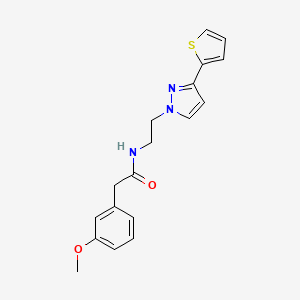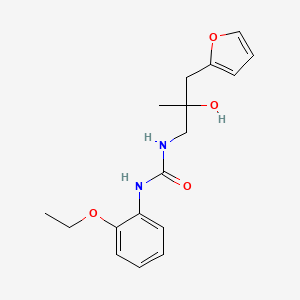
N-(5-acetamido-2-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester”, has a linear formula of C14H20N2O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester”, include a molecular weight of 280.326 .Applications De Recherche Scientifique
Synthesis and Cytotoxicity Studies
- Research on the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, including N-(5-acetamido-2-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide, highlighted their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a role in cancer research and therapy development (Hassan, Hafez, & Osman, 2014).
Antimicrobial Applications
- Another study demonstrated the effectiveness of various pyridazine derivatives, including the specific compound , in exerting antimicrobial effects on pathogenic bacteria, indicating its potential use in the development of new antimicrobial agents (Horie, 1963).
Synthesis of Novel Derivatives and Antimicrobial Evaluation
- A study involving the synthesis of novel thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which includes the synthesis of 5-amino pyrazole derivatives, showed that these compounds exhibited promising antimicrobial activities. This finding underscores the potential of this compound in developing new antimicrobial treatments (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Potential in Bioactive Molecule Development
- Research on the synthesis and antioxidant studies of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides indicates that the core structure, similar to this compound, could be a useful template for the development of potent biologically active compounds, including antioxidants (Ahmad et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-8(19)15-9-3-5-12(22-2)11(7-9)16-14(21)10-4-6-13(20)18-17-10/h3-7H,1-2H3,(H,15,19)(H,16,21)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNPOFBCCSXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)
![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)
![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)

![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione](/img/structure/B2398575.png)
![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)

![6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2398580.png)
